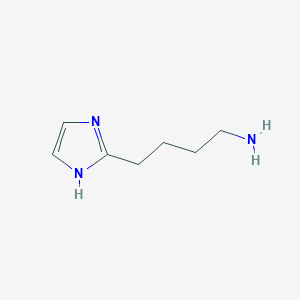

4-(1H-imidazol-2-yl)butan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(1H-imidazol-2-yl)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c8-4-2-1-3-7-9-5-6-10-7/h5-6H,1-4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDBGSYBIGYHOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312482 | |

| Record name | 1H-Imidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41306-85-8 | |

| Record name | 1H-Imidazole-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41306-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-2-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 1h Imidazol 2 Yl Butan 1 Amine and Its Analogs

Retrosynthetic Strategies and Precursor Identification for 4-(1H-imidazol-2-yl)butan-1-amine

Retrosynthetic analysis of this compound reveals several key disconnections and potential starting materials. A primary strategy involves disconnecting the C-C bond between the imidazole (B134444) ring and the butylamine (B146782) chain. This leads to the identification of a 2-substituted imidazole precursor and a four-carbon synthon with a terminal amine or a masked amine functionality.

Another approach focuses on building the imidazole ring onto a pre-existing butylamine-derived fragment. This strategy would start with a precursor already containing the four-carbon chain and a suitable functional group for cyclization into the imidazole ring.

Key precursors identified through these retrosynthetic pathways include:

Imidazole or a 2-haloimidazole derivative

A C4 building block such as 4-chlorobutan-1-amine (B1590077) or a protected version thereof

Precursors for imidazole ring formation like 1,2-dicarbonyl compounds, aldehydes, and ammonia (B1221849). wikipedia.orgresearchgate.net

Optimized Chemical Reaction Pathways for the Core Structure of this compound

Imidazole Ring Construction Techniques (e.g., Radziszewski, Debus-Radziszewski)

The construction of the imidazole ring is a cornerstone of the synthesis. The Radziszewski and Debus-Radziszewski reactions are classical and widely used methods for this purpose. wikipedia.orgresearchgate.netscribd.comslideshare.net

The Debus-Radziszewski imidazole synthesis is a multicomponent reaction that condenses a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia to form the imidazole ring. wikipedia.orgresearchgate.netscribd.comslideshare.net This one-pot reaction is commercially significant for producing various imidazole derivatives. wikipedia.orgscribd.com The reaction is thought to proceed in two stages: the initial formation of a diimine from the dicarbonyl and ammonia, followed by condensation with the aldehyde. wikipedia.orgscribd.com A modification of this method, replacing one equivalent of ammonia with a primary amine, can yield N-substituted imidazoles. wikipedia.org

| Reaction | Reactants | Product | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Imidazole | Multicomponent, one-pot reaction. wikipedia.org |

While effective, the traditional Debus-Radziszewski synthesis can sometimes suffer from low yields and side reactions. ijprajournal.com Research has focused on optimizing conditions and using catalysts to improve efficiency. ijprajournal.com

Butylamine Chain Elongation and Amine Functionalization Approaches

The introduction of the butylamine side chain can be achieved through various methods. One common strategy is the alkylation of an imidazole precursor with a suitable four-carbon electrophile. For instance, reacting imidazole with 4-chlorobutan-1-amine or a protected analogue can directly install the desired side chain.

Chain elongation techniques can also be employed. youtube.com For example, starting with a smaller functionalized imidazole, a carbon chain can be extended using methods like the addition of acetylide ions. youtube.com

Amine functionalization is a critical step. acs.orgresearchgate.netcd-bioparticles.com This can involve the reduction of a nitrile or amide group at the terminus of the four-carbon chain. For example, the reduction of a corresponding nitrile-containing imidazole derivative would yield the primary amine. Another approach involves the direct amination of a suitable precursor, such as the reaction of an alcohol with ammonia over a catalyst. google.com The use of protecting groups for the amine functionality is often necessary during the synthesis to avoid unwanted side reactions.

Novel Synthetic Routes and Sustainable Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and efficient methods. This includes the use of catalytic systems, microwave-assisted reactions, and solvent-free conditions.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Coupling Reactions)

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of imidazole derivatives. rsc.orgbeilstein-journals.orgrsc.org These methods often offer high efficiency, selectivity, and functional group tolerance. For example, copper-catalyzed C-H functionalization of pyridines with vinyl azides has been reported for the synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org Similarly, iron catalysts have been used to promote the reaction between amidoximes and enones to yield substituted imidazoles. rsc.org While not directly applied to this compound in the provided results, these catalytic strategies represent a promising avenue for its synthesis.

A base-promoted, deaminative coupling of benzylamines with nitriles offers a transition-metal-free approach to 2,4,5-trisubstituted imidazoles. rsc.org

| Catalytic Approach | Metal/Catalyst | Reactants | Product Type | Reference |

| C-H Functionalization | Copper | Pyridines, Vinyl Azides | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| [3+2] Addition | Iron | Amidoximes, Enones | Substituted Imidazoles | rsc.org |

| Deaminative Coupling | Base | Benzylamines, Nitriles | 2,4,5-Trisubstituted Imidazoles | rsc.org |

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique. nih.govnih.govniscpr.res.intandfonline.comjetir.org It often leads to dramatically reduced reaction times, higher yields, and fewer byproducts compared to conventional heating methods. nih.gov The synthesis of various imidazole derivatives has been successfully achieved using microwave irradiation, often in one-pot, multicomponent reactions. ijprajournal.comnih.govniscpr.res.in For instance, the microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles has been reported by reacting benzil, aryl aldehydes, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. ijprajournal.com

Solvent-free reaction conditions represent another key principle of sustainable chemistry. asianpubs.orgscielo.brresearchgate.net By eliminating the need for organic solvents, these methods reduce waste and environmental impact. The one-pot synthesis of imidazole derivatives has been successfully demonstrated under solvent-free conditions, often with the aid of microwave irradiation or by simply heating the neat reaction mixture. niscpr.res.inasianpubs.orgresearchgate.net For example, a convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of imidazole derivatives from o-phenylenediamines and aromatic aldehydes. asianpubs.org

| Methodology | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, fewer byproducts. nih.gov | Synthesis of 2,4,5-trisubstituted imidazoles. ijprajournal.comjetir.org |

| Solvent-Free Synthesis | Reduced waste, environmentally friendly. asianpubs.orgresearchgate.net | One-pot synthesis of imidazole derivatives. asianpubs.orgresearchgate.net |

Derivatization and Scaffold Modification Strategies for this compound

The structural versatility of this compound makes it a valuable scaffold for chemical modification. Derivatization strategies are typically aimed at altering the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. These modifications are achieved through functionalization of the imidazole ring's nitrogen atoms, substitution on the imidazole ring's carbon framework, and alterations to the butylamine side chain.

N-Functionalization of the Imidazole Nitrogen

The imidazole ring of this compound possesses two nitrogen atoms that are potential sites for functionalization. The N-1 nitrogen (N-H) is readily deprotonated and alkylated, while the N-3 nitrogen is a nucleophilic center. The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

A common method for N-functionalization is N-alkylation. researchgate.net This can be achieved by treating the imidazole with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or acetonitrile (B52724). researchgate.netnih.gov Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), can be employed to facilitate the reaction at room temperature, offering a mild and efficient route to N1-alkylated products. researchgate.net For instance, reacting 2-methyl-4(5)-nitroimidazole with various benzyl (B1604629) halides under phase-transfer conditions yields the corresponding N1-substituted imidazoles with high regioselectivity. researchgate.net This methodology is directly applicable to the this compound scaffold, allowing for the introduction of a wide array of substituents at the N-1 position.

Furthermore, N-arylation can be accomplished using methodologies like the Buchwald-Hartwig amination, providing access to N-phenyl and other N-aryl derivatives. organic-chemistry.org Acylation of the imidazole nitrogen is another key strategy, often accomplished using acyl chlorides or anhydrides to introduce carbonyl functionalities. binghamton.edu These N-acyl imidazoles can serve as important intermediates for further transformations.

| Derivative Type | Reagents and Conditions | Resulting Moiety | Reference |

| N-Alkylation | Alkyl halide, K₂CO₃, Acetone, Reflux | N-Alkyl imidazole | nih.gov |

| N-Benzylation | Benzyl halide, TBAB, K₂CO₃, CH₃CN, RT | N-Benzyl imidazole | researchgate.net |

| N-Acylation | Acetic anhydride, DCM, RT | N-Acetyl imidazole | binghamton.edu |

| N-Arylation | Aryl halide, Pd-catalyst, Base | N-Aryl imidazole | organic-chemistry.org |

This table presents examples of N-functionalization reactions applicable to the imidazole core.

Substitutions on the Imidazole Ring System

Modifying the carbon backbone of the imidazole ring, specifically at the C-4 and C-5 positions, offers another avenue for structural diversification. Since the parent scaffold is substituted at the C-2 position, these modifications lead to 2,4- or 2,4,5-substituted imidazoles.

The synthesis of substituted imidazoles can be achieved through various multi-component reactions. nih.gov For example, a four-component condensation of a diketone (like benzil), an aldehyde, a primary amine, and ammonium acetate can yield highly substituted imidazoles. researchgate.net This approach allows for the systematic variation of substituents at different positions of the imidazole ring. Another powerful method involves the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) reagents and imines to construct the imidazole ring, offering regioselective control over substitution patterns. organic-chemistry.org

Direct functionalization of a pre-formed imidazole ring is also possible. For instance, halogenation reactions can introduce bromine or chlorine atoms onto the ring, which can then serve as handles for further cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or vinyl groups. This strategy significantly expands the range of accessible analogs.

| Substitution Pattern | Synthetic Approach | Key Reagents | Reference |

| 2,4,5-Trisubstituted | Four-component condensation | Diketone, Aldehyde, Amine, NH₄OAc | researchgate.net |

| 1,4,5-Trisubstituted | Van Leusen Synthesis | TosMIC, Aldehyde, Amine | organic-chemistry.org |

| 4,5-Disubstituted | From 1,2-diketones | 1,2-Diketone, Urotropine, NH₄OAc, MW | organic-chemistry.org |

| C5-Functionalization | Direct functionalization of NHC precursor | Imidazolium salt, Benzoyl chloride | nih.gov |

This table summarizes synthetic strategies for introducing substituents onto the imidazole ring.

Modifications of the Terminal Butylamine Moiety and Linker Variations

The terminal primary amine of the butylamine side chain is a prime site for derivatization, allowing for the introduction of a wide range of functional groups. Standard amine chemistry can be readily applied here.

Acylation and sulfonylation are common modifications. Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides, while reaction with sulfonyl chlorides provides sulfonamides. nih.gov These reactions are typically high-yielding and allow for the introduction of diverse aryl, heteroaryl, or alkyl groups. Reductive amination with aldehydes or ketones is another effective strategy to produce secondary or tertiary amines at the terminus of the chain.

Linker variation involves altering the four-carbon chain that connects the imidazole ring to the terminal amine. This can include:

Changing Chain Length: Synthesizing analogs with shorter (e.g., ethylamine (B1201723), propylamine) or longer alkyl chains. nih.gov

Introducing Heteroatoms: Incorporating oxygen or nitrogen atoms into the linker to create ether or amine linkages, which can alter polarity and hydrogen bonding potential.

Modifying Linker Rigidity: Introducing double bonds or cyclic structures (e.g., piperidine (B6355638), piperazine) into the linker to constrain its conformation. researchgate.net

These modifications are typically achieved by starting with a different linker precursor during the initial synthesis, for example, by using a different amino alcohol or diamine in the construction of the imidazole precursor.

| Modification Type | Reaction | Reagents | Resulting Functional Group | Reference |

| Amine Derivatization | Acylation | Acyl chloride/anhydride, Base | Amide | binghamton.edu |

| Amine Derivatization | Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | nih.gov |

| Amine Derivatization | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | N/A |

| Linker Variation | Varied Starting Material | N-(2-(piperazin-1-yl)ethanamine) for imidazole synthesis | Piperazine-containing linker | researchgate.net |

| Linker Variation | Varied Starting Material | Ethylamine or propylamine (B44156) linked sulfonamides | Shorter alkyl linkers | nih.gov |

This table details common modifications to the butylamine moiety and linker.

Computational and Theoretical Investigations of 4 1h Imidazol 2 Yl Butan 1 Amine

Quantum Chemical Studies (e.g., DFT Calculations) on Electronic Structure and Reactivity of 4-(1H-imidazol-2-yl)butan-1-amine

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of a molecule. For this compound, DFT calculations can provide insights into its molecular orbitals, charge distribution, and reactivity indices.

A typical study would involve geometry optimization of the molecule to find its most stable conformation. Following this, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are performed. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. The distribution of HOMO and LUMO across the molecule can indicate the regions susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the HOMO is expected to be localized on the electron-rich imidazole (B134444) ring, while the LUMO may be distributed more broadly across the molecule.

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for intermolecular interactions. The MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring, indicating their role as hydrogen bond acceptors, and positive potential (blue) around the amine group and the imidazole N-H, highlighting them as hydrogen bond donors.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Electronegativity (χ) | 3.35 | eV |

| Chemical Hardness (η) | 2.85 | eV |

| Global Softness (S) | 0.35 | eV⁻¹ |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound

While quantum chemical studies provide information on the static electronic structure, Molecular Dynamics (MD) simulations offer a dynamic perspective on the molecule's behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and its interactions with the surrounding solvent.

Solvent interactions are also a key aspect that can be studied using MD simulations. The radial distribution functions (RDFs) of water molecules around the solute can be calculated to understand the hydration shell. It is expected that the polar groups, such as the amine and the imidazole ring, will be well-solvated, forming strong hydrogen bonds with water molecules. These interactions are crucial for the molecule's solubility and bioavailability.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

Given the presence of the imidazole ring, a common moiety in many biologically active compounds, this compound could potentially interact with a variety of protein targets. nih.gov For instance, due to its structural similarity to histamine (B1213489), it could be hypothesized to interact with histamine receptors. Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target.

In a hypothetical docking study of this compound into the active site of a histamine receptor, the molecule would be positioned in various orientations, and a scoring function would be used to estimate the binding affinity. The results would likely reveal key interactions, such as hydrogen bonds between the imidazole N-H and the terminal amine group with specific amino acid residues in the binding pocket. For example, the imidazole ring could form a hydrogen bond with an aspartate residue, while the protonated amine could interact with a glutamate (B1630785) residue. Hydrophobic interactions between the butyl chain and nonpolar residues would also contribute to the binding affinity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Hypothesized Histamine Receptor

| Parameter | Value |

| Docking Score | -8.5 kcal/mol |

| Key Interactions | |

| Hydrogen Bond 1 | Imidazole N-H with Asp107 |

| Hydrogen Bond 2 | Terminal NH₃⁺ with Glu199 |

| Hydrophobic Interaction | Butyl chain with Phe188, Trp202 |

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. dovepress.com Based on the binding mode of this compound obtained from molecular docking studies, a pharmacophore model can be generated.

This model would typically include features such as a hydrogen bond donor (from the imidazole N-H), a hydrogen bond acceptor (from the imidazole nitrogen), a positive ionizable feature (from the terminal amine), and a hydrophobic region (from the butyl chain). Such a pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. nih.gov This process, known as virtual screening, can rapidly identify a diverse set of potential hit compounds for further experimental testing.

Table 3: Hypothetical Pharmacophore Features for the this compound Scaffold

| Feature | Type |

| Feature 1 | Hydrogen Bond Donor |

| Feature 2 | Hydrogen Bond Acceptor |

| Feature 3 | Positive Ionizable |

| Feature 4 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in the butyl chain length, substituents on the imidazole ring, or modifications of the amine group.

A set of molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological indices, would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a QSAR model that correlates these descriptors with the observed biological activity.

A hypothetical QSAR model for a series of this compound analogs might reveal that the biological activity is positively correlated with the hydrophobicity of the side chain and negatively correlated with the steric bulk of substituents on the imidazole ring. Such a model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates.

Table 4: Hypothetical Data for a QSAR Study of this compound Analogs

| Analog | R-group on Imidazole | LogP | Molecular Weight | Biological Activity (IC₅₀, µM) |

| 1 | H | 0.8 | 139.2 | 5.2 |

| 2 | CH₃ | 1.2 | 153.2 | 3.8 |

| 3 | Cl | 1.5 | 173.6 | 2.1 |

| 4 | OCH₃ | 0.9 | 169.2 | 4.5 |

Mechanistic Biochemical and Cellular Studies of 4 1h Imidazol 2 Yl Butan 1 Amine in Vitro Models

In Vitro Enzyme Interaction Profiles of 4-(1H-imidazol-2-yl)butan-1-amine (e.g., Inhibition, Activation)

The imidazole (B134444) moiety is a key structural feature in many biologically active compounds, often contributing to their ability to interact with enzyme active sites. While specific studies on the enzyme interaction profile of this compound are not extensively detailed in publicly available literature, the activities of structurally related benzimidazole (B57391) derivatives provide a framework for its potential interactions.

Derivatives of imidazole, particularly benzimidazoles, have been identified as inhibitors of various enzymes. For example, certain 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives have been designed and synthesized as inhibitors of HIV-1 integrase. nih.govsemanticscholar.org This enzyme is critical for the replication of the HIV virus. nih.govsemanticscholar.org The inhibitory mechanism often involves the diketo acid moiety chelating with Mg2+ ions in the enzyme's active site. nih.gov

Furthermore, other studies have explored imidazole-containing compounds as inhibitors for different enzymes. Some N-substituted imidazole derivatives have shown anticonvulsant properties, while others act as antifungal agents. nih.gov The development of precise methods for analyzing enzyme inhibition, such as using a single inhibitor concentration based on the IC50 value, is enhancing the efficiency and accuracy of these studies. nih.gov Such methodologies could be applied to systematically evaluate the enzyme inhibition profile of this compound against a panel of enzymes.

Receptor Binding and Ligand-Target Engagement Investigations (e.g., Histamine (B1213489) Receptors, other G-protein coupled receptors)

The structural similarity of this compound to histamine, a key biogenic amine, suggests its potential to interact with histamine receptors. nih.govmolport.com Histamine receptors are a class of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. nih.govnih.govnih.gov There are four known subtypes: H1, H2, H3, and H4. nih.gov

Studies on related compounds provide evidence for this potential interaction. For instance, (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine, a stereoisomer of a cyclopropyl (B3062369) histamine analog, was found to act as an agonist at the histamine H3 receptor. nih.gov The histamine H4 receptor, a target for chronic inflammatory diseases, also binds to histamine and other selective agonists like imetit. nih.gov Structural studies of the H4 receptor have revealed key residues, such as Glu182, that are crucial for ligand binding and subtype selectivity among histamine receptors. nih.gov The primary amino group and the imidazole ring of ligands like histamine are critical for these interactions. nih.gov

Beyond histamine receptors, the broader family of GPCRs represents a major class of drug targets. nih.gov Screening of compound libraries has led to the identification of novel ligands for various receptors. For example, a screening effort identified (1-benzyloxy-4,5-dihydro-1H-imidazol-2-yl)-butyl amine as a selective antagonist for the NR1/2B subtype of the NMDA receptor, showcasing the diverse receptor-binding potential of imidazole-containing structures. nih.gov

Table 1: Receptor Binding Profile of Related Imidazole Compounds

| Compound | Receptor Target | Activity | Reference |

|---|---|---|---|

| (1S,2S)-2-(1H-imidazol-4-yl)-cyclopropylamine | Histamine H3 Receptor | Agonist | nih.gov |

| Imetit | Histamine H4 Receptor | Selective Agonist | nih.gov |

This table is for illustrative purposes, showing the activity of structurally related compounds to suggest potential targets for this compound.

Modulation of Intracellular Signaling Pathways by this compound in Cell Lines

The binding of a ligand to a G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events. nih.govnih.gov These pathways are fundamental to cellular communication and response. Depending on the receptor subtype and the G-protein it couples to (e.g., Gs, Gi, Gq), activation can lead to the synthesis of second messengers like cyclic adenosine (B11128) monophosphate (cAMP), mobilization of intracellular calcium (Ca2+), or activation of protein kinase cascades such as the MAP kinase pathway. nih.govnih.gov

Given the potential of this compound to interact with histamine receptors, particularly H3 and H4 which are known GPCRs, it is plausible that this compound could modulate these signaling pathways. nih.govnih.gov For example, H4 receptor activation is known to couple to Gq proteins. nih.gov Investigating the effect of this compound on cAMP levels and calcium flux in cell lines engineered to express specific histamine receptor subtypes would be a direct method to determine its functional activity as an agonist or antagonist.

Assessment of Cellular Uptake and Subcellular Distribution in In Vitro Systems

Understanding how a compound enters a cell and where it localizes is critical to interpreting its biological activity. The cellular uptake of molecules can be investigated using various in vitro techniques. Standard methods involve incubating cell lines with the compound of interest and subsequently analyzing its concentration within the cells. mdpi.com

Fluorescence imaging with confocal laser scanning microscopy (CLSM) and quantitative analysis by flow cytometry (FC) are powerful tools for these studies, provided the compound is intrinsically fluorescent or has been labeled with a fluorophore. mdpi.com For non-fluorescent compounds like this compound, uptake can be quantified using methods like liquid chromatography-mass spectrometry (LC-MS) to measure the amount of compound in cell lysates after incubation.

The subcellular distribution, or where the compound accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria), can be assessed through cell fractionation techniques followed by quantification of the compound in each fraction. Imaging techniques can also provide spatial information if appropriate labeling is achieved.

Investigation of In Vitro Antimicrobial and Antiparasitic Activities of this compound and its Derivatives

The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial and antiparasitic agents. nih.govarabjchem.org Numerous studies have demonstrated the efficacy of imidazole and particularly benzimidazole derivatives against a range of pathogens.

In vitro studies have shown that certain synthesized imidazole derivatives possess antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.govresearchgate.net For instance, some novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines exhibited antibacterial activity comparable to the standard drug Streptomycin. nih.gov Similarly, other research has confirmed the activity of imidazole compounds against clinically relevant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antiparasitic potential of this chemical class is also significant. Benzimidazole derivatives have been tested in vitro against protozoa such as Giardia lamblia and Entamoeba histolytica, with many compounds showing greater activity than the standard drug Metronidazole. nih.gov Some compounds have also been evaluated against the helminth Trichinella spiralis. nih.gov

Table 2: In Vitro Antimicrobial and Antiparasitic Activity of Selected Imidazole Derivatives

| Compound Type | Target Organism | Activity Observed | Reference |

|---|---|---|---|

| Substituted Imidazoles | Escherichia coli | Antibacterial | researchgate.net |

| Substituted Imidazoles | Staphylococcus aureus | Antibacterial | researchgate.net |

| 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines | Gram-positive & Gram-negative bacteria | Antibacterial | nih.gov |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Enterococcus faecium | Antibacterial | mdpi.com |

| Benzimidazole Derivatives | Giardia lamblia | Antiprotozoal | nih.gov |

| Benzimidazole Derivatives | Entamoeba histolytica | Antiprotozoal | nih.gov |

This table summarizes findings for various imidazole derivatives, indicating the potential areas of antimicrobial and antiparasitic activity for this compound.

High-Throughput Screening Methodologies for Identifying Novel Biological Activities and Targets for this compound

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds against a multitude of biological targets to identify "hits"—compounds that modulate the activity of the target. nih.gov These methodologies are essential for discovering novel biological functions for compounds like this compound.

For a primary amine such as the target compound, specific HTS assays can be employed. A novel screening protocol has been developed that combines a fluorescent indicator displacement assay to determine the concentration of α-chiral primary amines with a circular dichroism (CD)-based assay to determine enantiomeric excess. nih.gov This allows for the rapid analysis of yield and stereoselectivity in asymmetric synthesis, which is crucial in drug discovery. nih.gov

More broadly, HTS can be applied to screen this compound against large panels of enzymes and receptors to identify novel interactions. Cell-based assays that use reporter genes (e.g., luciferase or β-galactosidase) linked to specific signaling pathways can quickly reveal if the compound activates or inhibits a particular receptor or pathway. Such unbiased screening is a powerful tool for uncovering unexpected biological activities and elucidating the compound's mechanism of action.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 1h Imidazol 2 Yl Butan 1 Amine Derivatives

Impact of Imidazole (B134444) Ring Substitutions on In Vitro Biological Activities

The imidazole ring is a critical pharmacophoric element, capable of participating in key interactions with biological targets, such as hydrogen bonding and cation-π interactions. nih.gov Its electronic and steric properties can be finely tuned through substitution, significantly impacting the biological activity of the resulting derivatives.

Research on analogous compounds, particularly histamine (B1213489) H3 receptor (H3R) antagonists, demonstrates the sensitivity of target affinity to substitutions on the heterocyclic core. For many H3R antagonists, the imidazole moiety is a common feature. nih.gov The introduction of substituents can modulate the basicity and interaction profile of the ring. For instance, in a series of imidazopyridine derivatives, the addition of bromo or chloro substituents to the pyridine (B92270) ring (an analogous aromatic system) had a marked effect on antiproliferative activity. mdpi.com

Similarly, studies on nitroimidazole derivatives have shown that the position of a nitro group can drastically alter the compound's properties; 5-nitroimidazole derivatives are often more biologically active than their 4-nitro counterparts. mdpi.com In the context of H3R ligands, replacing the imidazole ring entirely with a non-aromatic heterocycle like piperidine (B6355638) can lead to a significant loss of affinity for some structural classes, while for others, it can maintain or even improve the activity profile. nih.gov This highlights that while the imidazole ring is important, its role can sometimes be mimicked by other groups that preserve key interactions. In one study of multitargeting ligands, m-methoxyphenyl derivatives showed moderate affinity for the hH3R, with the most active compound having a Ki of 518 nM. nih.gov

The data below, derived from studies on related heterocyclic scaffolds, illustrates how substitutions can modulate biological activity.

| Parent Scaffold | Substitution | Target | Effect on Activity | Reference |

|---|---|---|---|---|

| Imidazopyridine | 6-Bromo | Antiproliferative | Potent Activity | mdpi.com |

| Imidazopyridine | 6-Chloro | Antiproliferative | Potent Activity | mdpi.com |

| Nitroimidazole | 5-Nitro vs. 4-Nitro | Cytotoxic | 5-Nitro derivatives generally more active | mdpi.com |

| Phenoxyalkyl amine | m-methoxyphenyl | hH3R | Moderate affinity (Ki = 518 nM for best compound) | nih.gov |

| Various H3R Antagonists | Imidazole ring replaced with piperidine | hH3R | Loss of affinity in many cases | nih.gov |

Influence of Butylamine (B146782) Chain Length and Branching on Target Affinity and Selectivity

Studies on various classes of histamine receptor ligands have consistently shown that the length of the spacer chain is a key determinant of potency. For a series of H3R/melatonin (B1676174) receptor dual ligands, compounds with short linkers (ethyl or propyl) showed no affinity for melatonin receptors. nih.gov Optimal affinity was achieved by elongating the chain to a pentyl linker, which was thought to position the imidazole moiety in a more favorable region of the receptor. nih.gov In another study on multitarget H3R ligands, derivatives with a pentylene (five-carbon) chain generally exhibited higher binding affinity for the H3R than the corresponding hexylene (six-carbon) derivatives. mdpi.com

For classical H1 antihistamines, an unbranched chain of two or three carbons is typically optimal. ramauniversity.ac.inimperfectpharmacy.in Branching of this alkyl chain, for instance by adding a methyl group, generally leads to a decrease in antihistaminic activity, although exceptions exist. imperfectpharmacy.in This suggests that the binding pocket has specific spatial constraints and that the unbranched chain allows the molecule to adopt the ideal conformation for binding. The four-carbon chain of 4-(1H-imidazol-2-yl)butan-1-amine therefore represents a specific length that has been optimized in related compounds for effective interaction with targets like the H3 receptor.

The following table summarizes findings on the effect of chain length from related ligand series.

| Compound Series | Chain Length | Target | Observed Affinity (Ki) | Reference |

|---|---|---|---|---|

| Phenoxyalkyl azepanes | Pentyl (5 carbons) | hH3R | 12 nM | mdpi.com |

| Phenoxyalkyl azepanes | Hexyl (6 carbons) | hH3R | 22 nM | mdpi.com |

| Anilinoethylamides | Propyl (3 carbons) | hMT1R/hMT2R | No affinity | nih.gov |

| Anilinoethylamides | Pentyl (5 carbons) | hMT1R/hMT2R | Micromolar affinity | nih.gov |

Role of Terminal Amine Functionalization in Modulating Interactions

The terminal primary amine of the this compound scaffold is a crucial functional group for molecular recognition. At physiological pH, this amine is typically protonated, carrying a positive charge. This allows it to form a strong ionic bond with a conserved, negatively charged amino acid residue, such as aspartate, within the binding pocket of many G protein-coupled receptors (GPCRs). nih.gov For instance, the interaction with an aspartate residue (D3.32) is a hallmark of ligand binding to aminergic GPCRs, including histamine receptors. nih.govmdpi.com

The nature of this terminal amine significantly influences binding affinity. SAR studies of classical H1 antihistamines indicate that a tertiary amine generally confers maximum activity. ramauniversity.ac.inimperfectpharmacy.in The basicity of the amine, and thus its protonation state, is critical. In a study of H3R ligands, compounds with a low pKa at the terminal amine were found to be non-ionized at physiological pH, which may have prevented the crucial ionic interaction with the aspartate residue in the binding pocket, resulting in very low affinity. nih.gov

Functionalization of this amine can dramatically alter its properties.

Alkylation: Converting the primary amine to a secondary or tertiary amine (e.g., dimethylamine) can increase steric bulk and alter basicity, which can either enhance or diminish affinity depending on the specific topology of the receptor's binding site.

Acylation: Converting the amine to a neutral amide group removes the positive charge. This typically disrupts the critical ionic interaction, often leading to a significant loss of potency, unless the amide can establish other compensatory interactions, such as hydrogen bonds.

These modifications underscore the importance of the terminal amine's ability to act as a protonated anchor within the receptor.

| Modification | Effect on Charge (at physiological pH) | Impact on Key Receptor Interaction | General SAR Observation | Reference |

|---|---|---|---|---|

| Unmodified (Primary Amine) | Positive (protonated) | Forms key ionic bond with acidic residue (e.g., Aspartate) | Essential for activity in many GPCR ligands | nih.gov |

| Alkylation (Tertiary Amine) | Positive (protonated) | Maintains ionic bond; alters sterics and basicity | Often leads to maximal activity in H1 antihistamines | ramauniversity.ac.inimperfectpharmacy.in |

| Acylation (Amide) | Neutral | Eliminates ionic bond | Generally leads to loss of affinity | nih.gov |

Conformational Rigidity and Flexibility Considerations in SAR of this compound Scaffold

The this compound scaffold possesses significant conformational flexibility due to the multiple rotatable single bonds within the butyl chain. This flexibility allows the molecule to adopt numerous shapes, only one of which—the "bioactive conformation"—is responsible for optimal binding to the target receptor. Understanding and controlling this conformational freedom is a key strategy in modern drug design.

Introducing conformational constraints can lock the molecule into a more limited set of conformations. If one of these rigid conformations closely resembles the bioactive conformation, a significant increase in potency and selectivity can be achieved. This is because less conformational entropy is lost upon binding. Strategies to induce rigidity include:

Incorporating the flexible chain into a ring: The butylamine chain could be incorporated into a cyclic structure, such as a piperidine ring.

Introducing double bonds or cyclopropane (B1198618) rings: These features restrict rotation and fix the relative orientation of the pharmacophores.

Studies on histamine receptor antagonists have shown that such strategies are highly effective. For example, analysis of H1R antagonists revealed that rigid tricyclic compounds generally exhibit higher binding affinity and longer target residence times compared to their more flexible, non-tricyclic counterparts. acs.orgvu.nl In another study, conformationally restricting histamine analogues with a rigid bicyclo[3.1.0]hexane scaffold led to the development of potent and highly selective H3 receptor ligands. mdpi.com These findings suggest that the flexible this compound scaffold is an excellent candidate for conformational restriction studies to explore its bioactive conformation and potentially develop derivatives with improved pharmacological profiles.

The table below compares flexible ligands with their conformationally restricted analogues.

| Ligand Type | Structural Feature | Effect | Observed Property | Reference |

|---|---|---|---|---|

| Non-tricyclic H1R Antagonists | Flexible, open chains | High flexibility | Lower affinity, shorter residence time | acs.orgvu.nl |

| Tricyclic H1R Antagonists | Rigid, cyclized aromatic systems | Reduced flexibility | Higher affinity, longer residence time | acs.orgvu.nl |

| Imidazolylcyclopropane | Flexible side chain | Moderate flexibility | Non-selective for H3R vs H4R | mdpi.com |

| Imidazolyl bicyclo[3.1.0]hexane | Rigid bicyclic core | High rigidity | >100-fold selectivity for H3R | mdpi.com |

Analytical and Bioanalytical Methodologies for 4 1h Imidazol 2 Yl Butan 1 Amine

Development of Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantification in Research Samples

Chromatographic methods are fundamental for separating 4-(1H-imidazol-2-yl)butan-1-amine from impurities and for its quantification in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques applicable to this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the polar nature of the primary amine and the imidazole (B134444) group, reverse-phase HPLC is a suitable approach. To enhance retention and peak shape on C18 columns, derivatization of the primary amine is often necessary. akademisains.gov.my Reagents such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride can be used for pre-column derivatization, which also allows for sensitive fluorescence or UV detection. nih.goveuropa.eu Ion-pairing chromatography can also be employed to improve retention of the polar analyte. nih.gov

A typical HPLC method for the purity assessment of this compound could involve a gradient elution on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm or Fluorescence (Ex: 340 nm, Em: 455 nm) after derivatization |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of this compound is essential to increase its volatility and thermal stability. The primary amine and the N-H of the imidazole ring can be derivatized using silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) or acylating agents. akademisains.gov.my GC-MS offers high resolution and sensitivity, making it suitable for identifying and quantifying trace impurities. gdut.edu.cn The mass spectrometer provides structural information based on the fragmentation pattern of the derivatized analyte.

A study on the determination of imidazole and triazole fungicide residues in honeybees utilized GC-MS in selected ion monitoring (SIM) mode for detection, achieving low limits of detection. nih.gov A similar approach could be adapted for this compound.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 m/z |

| Derivatizing Agent | N,O-bis(trimethylsilyl)acetamide (BSA) |

Advanced Spectroscopic Methods (e.g., High-Resolution NMR, Mass Spectrometry, IR) for Structural Elucidation and Trace Analysis

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound and for detecting it at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy (¹H NMR and ¹³C NMR) is the most powerful tool for elucidating the molecular structure of this compound. acs.org ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish the complete connectivity of the molecule. The chemical shifts in the NMR spectra are influenced by the electronic environment of the nuclei, providing a unique fingerprint of the compound. For instance, studies on other imidazole-containing compounds have detailed the characteristic chemical shifts of the imidazole ring protons and carbons. nih.govacs.orgnih.gov

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accurate mass of the molecule, which can be used to determine its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, yielding a characteristic pattern that aids in structural elucidation. researchgate.net For this compound, fragmentation would likely occur at the butyl chain and around the imidazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. acs.org The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary amine and the imidazole ring, C-H stretching of the alkyl chain, and C=N and C-N stretching of the imidazole ring. nih.gov

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~6.8 (s, 2H, imidazole C4-H, C5-H), ~3.0 (t, 2H, CH₂-NH₂), ~2.6 (t, 2H, imidazole-CH₂), ~1.7 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~145 (imidazole C2), ~120 (imidazole C4, C5), ~40 (CH₂-NH₂), ~30 (imidazole-CH₂), ~28 (CH₂), ~25 (CH₂) |

| HRMS (ESI+) | [M+H]⁺ calculated for C₇H₁₄N₃⁺: 140.1182, found: ~140.1185 |

| IR (ATR, cm⁻¹) | ~3400-3200 (N-H stretch), ~2950-2850 (C-H stretch), ~1600 (C=N stretch), ~1540 (N-H bend) |

Potential Research Applications and Future Directions for 4 1h Imidazol 2 Yl Butan 1 Amine

4-(1H-imidazol-2-yl)butan-1-amine as a Chemical Probe for Fundamental Biological Processes

The unique structure of this compound makes it a compelling candidate for development as a chemical probe to investigate fundamental biological processes. The imidazole (B134444) ring is a key component of the amino acid histidine and the neurotransmitter histamine (B1213489), playing crucial roles in enzyme catalysis and physiological signaling. mdpi.comnih.gov The butylamine (B146782) side chain provides flexibility and a primary amine group, which can be crucial for interactions with biological macromolecules.

The potential of this compound as a chemical probe lies in its ability to mimic or interfere with the functions of naturally occurring imidazole-containing molecules. For instance, it could be used to probe the active sites of enzymes that recognize histidine or histamine, helping to elucidate their mechanisms of action. Furthermore, the primary amine can be functionalized with fluorescent tags or other reporter groups, enabling the visualization and tracking of its interactions within cellular systems.

Exploration of this compound in Materials Science and Catalysis Research

The imidazole moiety is a well-known ligand in coordination chemistry and has been extensively used in the development of advanced materials and catalysts. rsc.org The nitrogen atoms in the imidazole ring can coordinate with a wide range of metal ions, forming stable complexes with diverse geometries and electronic properties.

The bifunctional nature of this compound, possessing both a coordinating imidazole ring and a reactive amine group, opens up exciting possibilities in materials science. It can act as a versatile building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.org The amine group can be used to post-synthetically modify these materials, introducing new functionalities or linking them to other molecules or surfaces. In the realm of catalysis, imidazole derivatives have been shown to be effective catalysts for a variety of organic transformations. tandfonline.comtandfonline.com The imidazole ring can act as a base, a nucleophile, or a ligand to a metal center, facilitating reactions such as the synthesis of trisubstituted imidazoles. tandfonline.com

Table 1: Examples of Imidazole Derivatives in Catalysis

| Catalyst/Ligand | Reaction Catalyzed | Key Findings |

| Polymer-supported Copper(I) oxide | Synthesis of 2,4,5-triaryl imidazoles | High yields and catalyst reusability for multiple cycles. nih.gov |

| Mandelic acid (organocatalyst) | Synthesis of 2,4,5-trisubstituted imidazoles | Environmentally friendly, solvent-free conditions with high efficiency. tandfonline.com |

| Cr₂O₃ nanoparticles | Synthesis of polysubstituted imidazoles | Green nanocatalyst with high reusability under microwave irradiation. tandfonline.com |

| Hydrazone ruthenium(II) complexes | Synthesis of trisubstituted imidazoles | Excellent yields of the target compounds. tandfonline.com |

This table presents examples of catalytic systems involving imidazole derivatives, illustrating the potential catalytic applications of compounds like this compound.

Role of this compound in Early-Stage Mechanistic Drug Discovery (excluding clinical aspects)

The imidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic activities, including anticancer, antifungal, and anti-inflammatory properties. nih.govjchemrev.combiomedpharmajournal.org The ability of the imidazole ring to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, makes it an excellent pharmacophore for binding to biological targets like enzymes and receptors. nih.gov

Given the prevalence of the imidazole core in successful drugs, this compound represents a valuable starting point for early-stage drug discovery. Its structure could be systematically modified to create libraries of new compounds for screening against various disease targets. Mechanistic studies could focus on understanding how these derivatives interact with their targets at a molecular level, for example, by investigating their ability to inhibit specific enzymes or modulate receptor activity. The butylamine chain offers a handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Table 2: Selected Biologically Active Imidazole Derivatives

| Compound Class | Biological Activity | Example of Mechanistic Target |

| Di/triaryl imidazoles | p38α and/or BRAF inhibition | Kinase enzymes involved in cancer signaling pathways. mdpi.com |

| Imidazole-based compounds | Anticancer | Inhibition of colorectal cancer cell proliferation. jchemrev.com |

| Imidazole derivatives | Anti-inflammatory | Inhibition of COX-2 enzyme. nih.gov |

| Fused imidazole derivatives | Antimicrobial | Disruption of DNA double-strand helix in microbes. nih.gov |

This table showcases the diverse biological activities of imidazole derivatives and their potential mechanistic targets, providing a rationale for the investigation of this compound in drug discovery.

Identification of Research Gaps and Unexplored Avenues in the Academic Investigation of this compound Chemistry and Biology

Furthermore, its biological activity profile remains entirely uncharacterized. There is a clear need for systematic screening of this compound and its derivatives against a broad range of biological targets to uncover any potential therapeutic value. The exploration of its coordination chemistry with different metal ions is another major unexplored avenue. Such studies could reveal novel catalytic or material properties.

Strategic Directions for Future Interdisciplinary Research on Imidazole-Butane Amine Systems

To unlock the full potential of this compound and related imidazole-butane amine systems, a concerted and interdisciplinary research effort is required. Key strategic directions include:

Synthetic Chemistry: Development of efficient and scalable synthetic routes to this compound and a diverse library of its derivatives. This would involve the functionalization of both the imidazole ring and the butylamine chain.

Medicinal Chemistry and Chemical Biology: Systematic evaluation of the biological activity of these compounds through high-throughput screening and detailed mechanistic studies on identified hits. This would involve collaboration between synthetic chemists, biologists, and pharmacologists. nih.govjchemrev.com

Materials Science and Catalysis: Exploration of the coordination chemistry of these ligands with various metal centers to create novel MOFs, coordination polymers, and catalysts. This would require expertise in inorganic and materials chemistry. rsc.org

Computational Chemistry: Utilization of computational modeling and simulation to predict the properties and activities of new derivatives, guiding synthetic efforts and providing insights into their mechanisms of action at the molecular level.

By pursuing these strategic directions, the scientific community can move beyond the current knowledge gap and fully explore the promising potential of this compound and its analogues, paving the way for new discoveries in medicine, materials science, and catalysis.

常见问题

Q. What are the standard synthetic routes for 4-(1H-imidazol-2-yl)butan-1-amine?

The synthesis typically involves cyclization reactions. A common method reacts 1,4-diaminobutane with glyoxal under acidic conditions (e.g., HCl or H₂SO₄) to form the imidazole ring. The reaction requires heating (e.g., 80–100°C) and subsequent purification via column chromatography or recrystallization . Methodological Note : Optimize pH and temperature to minimize by-products like uncyclized intermediates. Monitor reaction progress using TLC with ninhydrin staining for amine detection.

Q. How is this compound characterized structurally?

Key techniques include:

- ¹H/¹³C NMR : To confirm the imidazole ring protons (δ 6.8–7.2 ppm) and aliphatic chain signals.

- IR Spectroscopy : Detect N-H stretching (~3300 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 139.20 (M⁺) .

Advanced Tip : For absolute configuration determination, use X-ray crystallography with programs like SHELXL for refinement .

Q. What are the known biological activities of this compound?

Reported activities include:

- Antimicrobial Effects : MIC values against S. aureus (32 µg/mL), E. coli (64 µg/mL) .

- Neuroprotective Properties : Reduces oxidative stress markers (e.g., malondialdehyde) in neuronal models .

Experimental Design : For MIC assays, use broth microdilution with triplicate wells and include positive controls (e.g., ampicillin).

II. Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., variable MIC values) be resolved?

Discrepancies often arise from:

- Strain Variability : Test multiple clinical isolates alongside reference strains.

- Assay Conditions : Standardize inoculum size (e.g., 5 × 10⁵ CFU/mL) and incubation time (18–24 hrs).

- Compound Purity : Verify purity (>95%) via HPLC before testing .

Case Study : A 2025 study attributed inconsistent neuroprotection results to differences in cellular ROS quantification methods (fluorometric vs. luminescent assays) .

Q. What strategies optimize the compound’s selectivity for enzyme targets?

- Structure-Activity Relationship (SAR) : Modify the aliphatic chain length or introduce substituents on the imidazole ring.

- Computational Docking : Use density-functional theory (DFT) to model interactions with targets (e.g., histamine receptors). Becke’s hybrid functional (B3LYP) is recommended for accurate binding energy calculations .

Example : Methylation at the imidazole 1-position increased selectivity for H₄ receptors over H₁ in a 2024 study .

Q. How can reaction by-products during synthesis be minimized?

- By-Product Analysis : Common impurities include unreacted diaminobutane and dimethylimidazole derivatives .

- Process Optimization : Use continuous flow reactors for better temperature control and reduced side reactions.

Data : A 2025 pilot-scale synthesis achieved 85% yield by switching from batch to flow conditions .

III. Methodological Challenges

Q. What are best practices for studying the compound’s metal-coordination properties?

- UV-Vis Titration : Monitor ligand-to-metal charge transfer bands (e.g., with Cu²⁺ or Zn²⁺).

- EPR Spectroscopy : Detect paramagnetic complexes (e.g., with Fe³⁺).

Case Study : Coordination with Cu²⁺ enhanced catalytic activity in oxidation reactions, as shown by a 2025 J. Inorg. Biochem. study .

Q. How to validate its neuroprotective mechanisms in vivo?

- Animal Models : Use MPTP-induced Parkinson’s disease models in mice.

- Biomarkers : Measure glutathione (GSH) levels and TNF-α in brain homogenates.

Protocol : Administer 10 mg/kg/day intraperitoneally for 7 days, with sham and vehicle controls .

Computational Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。